2-Hexenal, 4(or 6)-methyl-2-propyl-
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Overview
Description
4(Or 6)-methyl-2-propylhex-2-enal is an organic compound with a unique structure that includes a hexenal backbone with methyl and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(Or 6)-methyl-2-propylhex-2-enal typically involves the aldol condensation of propionaldehyde with a suitable methyl-substituted aldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 4(Or 6)-methyl-2-propylhex-2-enal can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4(Or 6)-methyl-2-propylhex-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 4(Or 6)-methyl-2-propylhex-2-enal can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4(Or 6)-methyl-2-propylhex-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a pleasant aroma.
Mechanism of Action
The mechanism of action of 4(Or 6)-methyl-2-propylhex-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect metabolic pathways and cellular processes, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Hexanal: A simpler aldehyde with a similar backbone but without the methyl and propyl substituents.
2-Methyl-2-pentenal: Another aldehyde with a similar structure but different substituents.
Uniqueness: 4(Or 6)-methyl-2-propylhex-2-enal is unique due to its specific combination of methyl and propyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.
Properties
CAS No. |
72208-09-4 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(Z,4S)-4-methyl-2-propylhex-2-enal |
InChI |
InChI=1S/C10H18O/c1-4-6-10(8-11)7-9(3)5-2/h7-9H,4-6H2,1-3H3/b10-7-/t9-/m0/s1 |
InChI Key |
GPTLSTSCOCBLOP-CBFJXKFUSA-N |
Isomeric SMILES |
CCC/C(=C/[C@@H](C)CC)/C=O |
Canonical SMILES |
CCCC(=CC(C)CC)C=O |
Origin of Product |
United States |
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